2-(Naphthalen-2-yl)pentan-2-ol
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Overview
Description
2-(Naphthalen-2-yl)pentan-2-ol is an organic compound with the molecular formula C15H18O. It is a secondary alcohol with a naphthalene ring attached to a pentanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)pentan-2-ol typically involves the reaction of naphthalene with a suitable pentanol derivative under controlled conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with a pentanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: Formation of 2-(Naphthalen-2-yl)pentan-2-one or 2-(Naphthalen-2-yl)pentanoic acid.
Reduction: Formation of 2-(Naphthalen-2-yl)pentane.
Substitution: Formation of 2-(Naphthalen-2-yl)pentyl chloride or bromide.
Scientific Research Applications
2-(Naphthalen-2-yl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)pentan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)ethanol: Similar structure but with a shorter ethanol chain.
2-(Naphthalen-2-yl)propan-2-ol: Similar structure but with a propanol chain.
2-(Naphthalen-2-yl)butan-2-ol: Similar structure but with a butanol chain.
Uniqueness
2-(Naphthalen-2-yl)pentan-2-ol is unique due to its longer pentanol chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-naphthalen-2-ylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-10-15(2,16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11,16H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYWFZAOJOXTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC2=CC=CC=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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